
Structural Analysis of EIDD-1931 (NHC): An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: EIDD-1931-d2

Cat. No.: B12416912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of EIDD-1931, also known

as N-hydroxycytidine (NHC), a potent ribonucleoside analog with broad-spectrum antiviral

activity. EIDD-1931 is the active metabolite of the prodrug Molnupiravir (EIDD-2801). This

document details its chemical structure, mechanism of action, quantitative antiviral efficacy, and

relevant experimental protocols.

Chemical and Structural Properties
EIDD-1931 is a cytidine analog characterized by a hydroxy group at the N4 position of the

cytosine base.[1] This modification is central to its antiviral activity. The chemical structure of

EIDD-1931 is presented below.

Chemical Name: β-D-N4-hydroxycytidine[2] Molecular Formula: C₉H₁₃N₃O₆[3] Molecular

Weight: 259.22 g/mol [4] CAS Number: 3258-02-4

While the existence of hydrate dimorphs of EIDD-1931 has been reported, detailed

crystallographic information files (CIF) or comprehensive tables of crystal structure data are not

readily available in the public domain as of the latest search. Such data, when available, would

provide precise information on bond lengths, bond angles, and the three-dimensional

arrangement of the molecule in its crystalline state.

Mechanism of Action: Viral Error Catastrophe

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12416912?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/39603611/
https://www.cellsignal.com/products/activators-inhibitors/beta-d-n4-hydroxycytidine/81178
https://bio-protocol.org/category.aspx?fl3=728&c=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8855088/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EIDD-1931 exerts its antiviral effect through a mechanism known as "lethal mutagenesis" or

"viral error catastrophe".[5][6][7] This process can be broken down into several key steps:

Cellular Uptake and Activation: EIDD-1931 is taken up by host cells and subsequently

phosphorylated by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-

TP).[7][8]

Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp) recognizes

NHC-TP as a substrate and incorporates it into the newly synthesized viral RNA strand.[6][7]

Tautomerism and Ambiguous Base Pairing: Once incorporated, NHC can exist in two

tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics

uridine and pairs with adenine. This tautomerism leads to incorrect base pairing during

subsequent rounds of RNA replication.[5]

Accumulation of Mutations: The presence of NHC in the viral RNA template leads to a

significant increase in the frequency of mutations, particularly G-to-A and C-to-U transitions,

in the progeny viral genomes.[9]

Error Catastrophe: The accumulation of these mutations eventually exceeds a tolerable

threshold, resulting in the production of non-functional viral proteins and progeny virions that

are unable to replicate, leading to the collapse of the viral population.[10]
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Metabolic activation and mechanism of action of EIDD-1931.
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The antiviral activity of EIDD-1931 is quantified by its 50% inhibitory concentration (IC₅₀) or

50% effective concentration (EC₅₀), while its cytotoxicity is measured by the 50% cytotoxic

concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀/EC₅₀,

provides a measure of the compound's therapeutic window.

Virus Cell Line
IC₅₀/EC₅₀
(µM)

CC₅₀ (µM)
Selectivity
Index (SI)

Reference(s
)

SARS-CoV-2 Vero 0.3 >10 >33.3 [10][11]

SARS-CoV-2 Calu-3 0.15 >10 >66.7 [12]

MERS-CoV Calu-3 2B4 0.15 - - [11]

SARS-CoV Vero 76 0.1 - - [11]

Enterovirus

A71 (EV-A71)
RD 5.13 ± 0.56 80.47 ± 0.02 15.69 [13]

Enterovirus

A71 (EV-A71)
Vero 7.04 ± 0.38 14.07 ± 0.43 2.0 [13]

Enterovirus

A71 (EV-A71)
Huh-7 4.43 ± 0.33 34.09 ± 0.06 7.69 [13]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of antiviral

compounds like EIDD-1931.

Plaque Reduction Assay for IC₅₀ Determination
This assay measures the ability of a compound to inhibit the formation of viral plaques, which

are localized areas of cell death caused by viral replication.
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Workflow for a plaque reduction assay.
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Detailed Methodology:

Cell Culture: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-

well plates and incubate until a confluent monolayer is formed.[4]

Compound Preparation: Prepare a series of two-fold or ten-fold dilutions of EIDD-1931 in an

appropriate cell culture medium.

Infection: Remove the growth medium from the cell monolayers. Infect the cells with a

predetermined amount of virus (multiplicity of infection, MOI) in the presence of the different

concentrations of EIDD-1931. Include a virus control (no compound) and a cell control (no

virus).[14][15]

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.[14]

Overlay: After the adsorption period, remove the virus inoculum and gently add a semi-solid

overlay medium (e.g., containing agarose or carboxymethylcellulose) with the corresponding

concentrations of EIDD-1931. This restricts the spread of the virus to adjacent cells.[14][15]

Incubation: Incubate the plates for a period sufficient for plaque formation, which can range

from 2 to 10 days depending on the virus.[14]

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain the

monolayer with a dye such as crystal violet. Plaques will appear as clear zones against a

stained background of healthy cells.[14]

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque

reduction for each EIDD-1931 concentration compared to the virus control. The IC₅₀ value is

determined by plotting the percentage of plaque reduction against the log of the compound

concentration and fitting the data to a dose-response curve.[16]

Viral RNA Quantification by qRT-PCR
This method is used to quantify the amount of viral RNA in a sample, providing a measure of

viral replication.
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Workflow for viral RNA quantification by qRT-PCR.
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Detailed Methodology:

Cell Treatment and Infection: Culture susceptible cells and treat them with various

concentrations of EIDD-1931. Subsequently, infect the cells with the virus of interest.

Sample Collection: At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect

the cell culture supernatant or lyse the cells to harvest intracellular RNA.[17]

RNA Extraction: Extract total RNA from the collected samples using a commercial RNA

extraction kit according to the manufacturer's instructions.[17]

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA

using a reverse transcriptase enzyme and virus-specific primers or random hexamers. This

step is often combined with the qPCR step in a one-step qRT-PCR protocol.[18]

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, along

with primers and a probe specific to a conserved region of the viral genome. The

amplification of the target sequence is monitored in real-time by detecting the fluorescence

emitted by the probe.[18]

Data Analysis: A standard curve is generated using known quantities of a viral RNA standard.

The cycle threshold (Ct) values from the experimental samples are then used to extrapolate

the viral RNA copy number from the standard curve. The reduction in viral RNA levels in the

EIDD-1931-treated samples compared to the untreated control is then calculated.[9]

Conclusion
EIDD-1931 (NHC) is a potent broad-spectrum antiviral agent that functions by inducing lethal

mutagenesis in viral RNA. Its efficacy has been demonstrated against a range of RNA viruses,

and its oral bioavailability as the prodrug Molnupiravir has led to its clinical use. The structural

and mechanistic understanding of EIDD-1931, supported by robust quantitative data and

standardized experimental protocols, is essential for the continued development and

application of this important class of antiviral compounds. Further research to obtain and

analyze detailed crystallographic data of EIDD-1931 will provide deeper insights into its

structure-activity relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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